2-(1H-pyrazol-4-yl)ethanol

Physicochemical property Drug-likeness Permeability

Researchers risk failed syntheses and irreproducible results when substituting pyrazole-ethanol analogs with alkylated NH or altered regiochemistry. 2-(1H-Pyrazol-4-yl)ethanol (CAS 180207-57-2) delivers the precise 4-substituted scaffold with an unsubstituted NH critical for metal coordination, hinge-region binding, and hydrogen-bond donor capacity. • Low MW (112.13 g/mol) and balanced XLogP3 (0.1) - ideal for FBDD fragment libraries • Primary alcohol enables rapid elaboration via esterification, oxidation, or nucleophilic displacement • Solid at 20°C; long-term storage at 2-8°C ensures batch-to-batch consistency for GLP/GMP workflows

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 180207-57-2
Cat. No. B061940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)ethanol
CAS180207-57-2
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)CCO
InChIInChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7)
InChIKeyYVQFZSHMTCZYMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrazol-4-yl)ethanol Properties & Reference Data


2-(1H-Pyrazol-4-yl)ethanol (CAS 180207-57-2) is a heterocyclic building block featuring a pyrazole ring substituted at the 4-position with an ethanol group. Its molecular formula is C5H8N2O with a molecular weight of 112.13 g/mol [1]. The compound is characterized by a topological polar surface area (tPSA) of 48.9 Ų, an XLogP3 value of 0.1, and two hydrogen bond donors (one NH, one OH) [1]. The ethanol moiety provides a versatile handle for further derivatization, including esterification, etherification, and oxidation . Its solid physical form at 20°C and recommended long-term storage at 2-8°C are critical parameters for procurement and inventory planning.

Predicted Property Low lipophilicity profile supports fragment-based library design and permeability assessment.
Hydrogen Bonding Two donors (unsubstituted NH and primary OH) enable metal coordination and hinge-region recognition.
Physical Form Solid at ambient temperature with recommended cold storage; suitable for routine lab handling and inventory.

Why Generic Analogs Cannot Substitute 2-(1H-Pyrazol-4-yl)ethanol


In the context of medicinal chemistry and chemical biology, the precise substitution pattern on the pyrazole ring dictates both physicochemical properties and target engagement. 2-(1H-Pyrazol-4-yl)ethanol possesses an unsubstituted N1 position, which is critical for maintaining hydrogen-bond donor capacity and metal-coordinating ability [1]. Analogs such as 1-methyl-1H-pyrazole-4-ethanol (CAS 176661-75-9) and 3,5-dimethyl-1H-pyrazole-4-ethanol (CAS 83467-31-6) exhibit increased lipophilicity, altered hydrogen-bonding profiles, and modified metabolic stability due to alkylation. Furthermore, the presence of an ethanol group at the 4-position provides a specific trajectory for linker extension, which cannot be replicated by regioisomeric analogs (e.g., 3-pyrazolylethanol derivatives) [2]. Blind substitution with a 'similar' pyrazole-ethanol can lead to failed syntheses, altered pharmacokinetic profiles, or loss of target affinity, thereby compromising experimental reproducibility and incurring avoidable costs.

Target: Unsubstituted NH donor N-Methyl analog: Loses NH donor, higher LogP N-alkylation eliminates a critical hydrogen-bond donor and increases lipophilicity, which may shift ADME profile and target recognition.
Target: MW ~112, minimal sterics 3,5-Dimethyl analog: MW ~140, added bulk Additional methyl groups raise molecular weight and steric demand, potentially restricting access to compact binding pockets and altering metabolic pathways.
Target: 4-substituted pyrazole Regioisomer (3-pyrazolyl ethanol): Different exit vector Substitution at the 3-position changes linker geometry and orientation, compromising SAR consistency and scaffold reproducibility.

2-(1H-Pyrazol-4-yl)ethanol Comparative Evidence


Lipophilicity & H-Bonding: Unsubstituted vs. N-Methyl Analogs

The unsubstituted pyrazole NH in 2-(1H-pyrazol-4-yl)ethanol provides a distinct hydrogen-bond donor capacity and lower lipophilicity compared to its N-methyl analog. The XLogP3 of 2-(1H-pyrazol-4-yl)ethanol is 0.1 [1], whereas the N-methyl analog (1-methyl-1H-pyrazole-4-ethanol) exhibits a higher computed LogP of 0.48 [2], indicating a >4-fold difference in predicted partition coefficient (ΔLogP = +0.38). This differential lipophilicity directly impacts aqueous solubility, membrane permeability, and off-target binding potential. The presence of two hydrogen bond donors (NH and OH) in the target compound [1] contrasts with the single donor (OH only) in the N-methyl analog [3], which can affect target recognition in biological systems.

Lipophilicity vs N-methyl
Cross-study comparable
XLogP3: 0.1 vs 0.48 (Δ +0.38)
Lower lipophilicity and an extra H-bond donor may influence ADME and target selectivity.
Computed XLogP3 values; experimental logP may differ.
Physicochemical property Drug-likeness Permeability

Molecular Weight Impact of Ring Methylation

2-(1H-pyrazol-4-yl)ethanol (MW = 112.13 g/mol) [1] is a low-molecular-weight fragment ideal for structure-based drug design and fragment-based lead discovery. In contrast, 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (CAS 83467-31-6) has a molecular weight of 140.18 g/mol , representing a 25% increase in mass. This difference is non-trivial; in fragment-based screening, a 112 Da fragment can access smaller binding pockets and serve as a more efficient starting point for lead optimization, adhering to the 'Rule of Three' guidelines for fragment libraries [2]. The additional methyl groups in the dimethyl analog also increase steric bulk and lipophilicity, which may preclude binding to certain targets or alter metabolic pathways.

Molecular weight impact
Cross-study comparable
112.13 vs 140.18 g/mol (Δ +28.05, +25%)
Lower molecular weight supports fragment efficiency and access to shallow binding pockets.
Fragment Rule of Three context; pharmacokinetic impact requires experimental confirmation.
Molecular weight Pharmacokinetics Fragment-based drug discovery

Single-Crystal X-ray Structure Confirmation

2-(1H-pyrazol-4-yl)ethanol has been characterized by single-crystal X-ray diffraction, providing unambiguous identity confirmation and detailed solid-state structural parameters. The molecule crystallizes in an orthorhombic crystal system with space group Aba2 and unit cell dimensions a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, yielding a unit cell volume of 2833 ų [1]. The structure was refined to an R-factor of 0.0414, indicating a high-quality model. The molecule is nearly planar, with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. Such detailed crystallographic data is not universally available for all pyrazole-ethanol analogs and provides a definitive benchmark for identity confirmation, distinguishing it from amorphous or poorly characterized alternative sources.

X-ray structure
Supporting evidence
Orthorhombic, Aba2, R=0.0414
Definitive structural benchmark for identity confirmation and quality control.
Crystallographic data unique to this compound; many analogs lack published structures.
Crystallography Polymorphism Quality control Structural biology

GHS Hazard Profile and Handling Comparison

2-(1H-pyrazol-4-yl)ethanol is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed, 50% confidence) and H315 (Causes skin irritation, 100% confidence) [1]. This indicates a relatively mild hazard profile compared to other substituted pyrazoles, which may carry additional warnings for respiratory sensitization or aquatic toxicity [2]. For procurement, this translates to reduced storage and handling complexity, as it does not require special ventilation or stringent environmental controls beyond standard laboratory practices . In contrast, some analogs with electron-withdrawing groups (e.g., trifluoromethyl) present more severe acute toxicity or irritancy classifications, potentially increasing operational costs and regulatory burden.

GHS hazard profile
Class-level inference
H302, H315 vs analogs with H335/H411
Mild hazard classification may simplify procurement, storage, and waste handling.
Class-level inference; verify with supplier-specific SDS before use.
Safety GHS Laboratory handling Procurement

2-(1H-Pyrazol-4-yl)ethanol Key Application Scenarios


Fragment-Based Drug Discovery & Hit-to-Lead

2-(1H-Pyrazol-4-yl)ethanol is ideally suited for FBDD campaigns due to its low molecular weight (112.13 g/mol) and balanced physicochemical properties (XLogP3 = 0.1) [1]. Its small size allows it to probe shallow binding pockets on challenging protein targets (e.g., protein-protein interaction interfaces). As a fragment, it provides high ligand efficiency and a synthetic handle (the primary alcohol) for rapid elaboration via parallel chemistry [2]. The unsubstituted pyrazole NH is a key recognition element for metal coordination and hydrogen bonding, making it a valuable core for generating focused fragment libraries [3].

Kinase & Targeted Covalent Inhibitor Synthesis

The ethanol group at the 4-position of the pyrazole ring serves as a versatile linker attachment point. This moiety can be readily converted into a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or oxidized to an aldehyde for reductive amination, facilitating the construction of complex kinase inhibitor scaffolds [1]. Furthermore, the unsubstituted NH of the pyrazole can engage the hinge region of kinases [2]. Its lower lipophilicity, relative to methylated analogs, may help mitigate off-target liabilities such as hERG channel binding or CYP inhibition [3].

Calibration Standards & Analytical Reference Materials

The availability of a definitive single-crystal X-ray diffraction structure and comprehensive spectroscopic data (1H NMR in DMSO [1]) makes 2-(1H-pyrazol-4-yl)ethanol an excellent candidate for use as an analytical reference standard. Procurement of this compound from a vendor providing a detailed certificate of analysis, referencing the known crystallographic parameters [2], ensures traceability and batch-to-batch consistency. This is critical for GLP/GMP environments, forensic analysis, and metabolomics studies where unambiguous identification and quantification are required [3].

SDHI Fungicide Intermediate

Pyrazole-4-carboxamide derivatives are a key class of SDHI fungicides [1]. 2-(1H-Pyrazol-4-yl)ethanol serves as a cost-effective and scalable building block for introducing the pyrazole moiety. The primary alcohol provides a site for further functionalization (e.g., etherification, oxidation to carboxylic acid) to generate late-stage intermediates in SDHI synthesis [2]. The solid physical state and defined storage conditions (2-8°C [3]) facilitate bulk handling and inventory management in agrochemical manufacturing processes.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Fit
Low molecular weight fragment with hydrogen-bond donor capacity
Ligand efficiency & synthetic elaboration
Kinase Inhibitor Scaffold Synthesis
Unsubstituted NH for hinge binding, primary alcohol as linker attachment point
Target engagement & selectivity profiling
Analytical Reference Standard
Published single-crystal X-ray structure and comprehensive NMR data
Identity confirmation & batch-to-batch consistency
SDHI Fungicide Intermediate
Scalable solid form with cold-storage stability and alcohol functionalization handle
Process chemistry & inventory management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.